molecular formula C16H28N2 B14225604 N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine CAS No. 627527-31-5

N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine

Cat. No.: B14225604
CAS No.: 627527-31-5
M. Wt: 248.41 g/mol
InChI Key: GHRWTDODLRJSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a benzyl group attached to one nitrogen atom and a heptan-2-yl group attached to the other nitrogen atom of the ethane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of benzyl chloride with ethane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of N1-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and heptan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the removal of specific functional groups.

    Substitution: New compounds with different functional groups replacing the benzyl or heptan-2-yl groups.

Scientific Research Applications

N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N,N-dimethylethylenediamine: Similar structure but with dimethyl groups instead of the heptan-2-yl group.

    Ethylenediamine: The parent compound with no benzyl or heptan-2-yl groups.

    N-Benzyl-N’-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine: Contains a trimethoxysilyl group instead of the heptan-2-yl group.

Uniqueness

N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to the presence of both benzyl and heptan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

627527-31-5

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

N-benzyl-N'-heptan-2-ylethane-1,2-diamine

InChI

InChI=1S/C16H28N2/c1-3-4-6-9-15(2)18-13-12-17-14-16-10-7-5-8-11-16/h5,7-8,10-11,15,17-18H,3-4,6,9,12-14H2,1-2H3

InChI Key

GHRWTDODLRJSMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.